molecular formula C30H48O2 B1250505 Polycarpol CAS No. 60433-72-9

Polycarpol

Cat. No. B1250505
CAS RN: 60433-72-9
M. Wt: 440.7 g/mol
InChI Key: CCFQLQIYEHITNK-SSORVZQWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polycarpol is a natural product found in Greenwayodendron oliveri, Melodorum fruticosum, and other organisms with data available.

Scientific Research Applications

  • Antimicrobial Activity

    • Polycarpol, a lanostane-type triterpene found in several species of the Annonaceae family, exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This finding highlights its potential as a natural antimicrobial agent (Silva et al., 2015).
  • Antitrypanosomal Properties

    • Polycarpol demonstrates notable antitrypanosomal activity, specifically against Trypanosoma brucei, a parasite responsible for sleeping sickness. This activity is attributed to its inhibitory effect on key glycolytic enzymes of the parasite (Ngantchou et al., 2009).
  • Cancer Research

    • Polycarpol has been evaluated for its cytotoxic effects on human larynx carcinoma cells. Among several constituents isolated from Duguetia glabriuscula, polycarpol showed borderline cytotoxicity, indicating potential for antineoplastic activity (Matos et al., 2006).
  • Anti-Inflammatory and Immune System Modulation

    • Polycarpol, along with other compounds, was found to inhibit prostaglandin E2 and thromboxane B2 production in human blood, suggesting anti-inflammatory properties. Its ability to affect platelet activating factor receptor binding indicates potential in modulating immune responses (Saadawi et al., 2012).

properties

CAS RN

60433-72-9

Product Name

Polycarpol

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)23-18-26(32)30(8)22-12-13-24-27(4,5)25(31)15-16-28(24,6)21(22)14-17-29(23,30)7/h10,12,14,20,23-26,31-32H,9,11,13,15-18H2,1-8H3/t20-,23-,24+,25+,26+,28-,29-,30-/m1/s1

InChI Key

CCFQLQIYEHITNK-SSORVZQWSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O

SMILES

CC(CCC=C(C)C)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O

synonyms

polycarpol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polycarpol
Reactant of Route 2
Polycarpol
Reactant of Route 3
Polycarpol
Reactant of Route 4
Polycarpol
Reactant of Route 5
Polycarpol
Reactant of Route 6
Polycarpol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.